4-[(2-Hydroxybenzyl)amino]benzoic acid
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Overview
Description
4-[(2-Hydroxybenzyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a carboxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is structurally related to para-aminobenzoic acid, a well-known compound with significant biological importance.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-aminobenzoic acid derivatives, have exhibited various biological activities .
Biochemical Pathways
Similar compounds like 4-aminobenzoic acid are known to be intermediates in the synthesis of folate by bacteria, plants, and fungi .
Result of Action
Similar compounds have shown potential antimicrobial and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-[(2-Hydroxybenzyl)amino]benzoic acid plays a crucial role in metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Cellular Effects
It is known to influence cell function by participating in the synthesis of folic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis . It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzyl)amino]benzoic acid typically involves the condensation of 4-aminobenzoic acid with salicylaldehyde, followed by reduction. One common method is the reductive amination of para-aminobenzoic acid with salicylaldehyde using sodium cyanoborohydride and glacial acetic acid in methanol . This reaction yields the desired product with a good yield of around 74%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxybenzyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines and alcohols.
Scientific Research Applications
4-[(2-Hydroxybenzyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic properties.
Industry: It can be used in the production of dyes, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzoic acid: This compound is similar in structure but has a methoxy group in place of a hydrogen atom on the benzene ring.
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]benzoic acid methyl ester: This derivative has a long alkyl chain, which imparts different physical and chemical properties.
Uniqueness
4-[(2-Hydroxybenzyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-4-2-1-3-11(13)9-15-12-7-5-10(6-8-12)14(17)18/h1-8,15-16H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPVLRQHAQHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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